![molecular formula C14H18ClN3O B11840933 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol CAS No. 5427-36-1](/img/structure/B11840933.png)

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

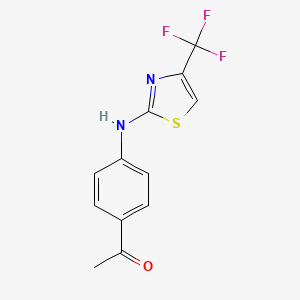

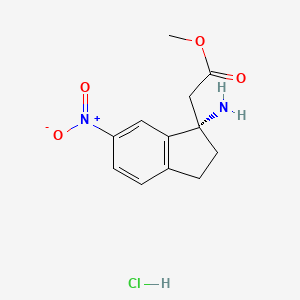

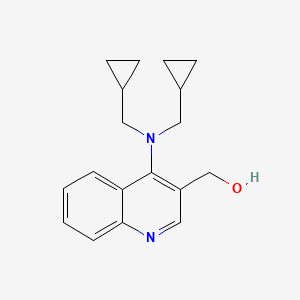

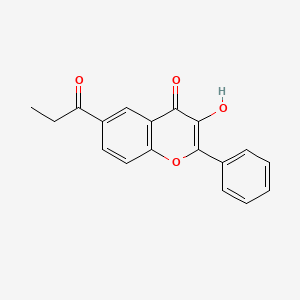

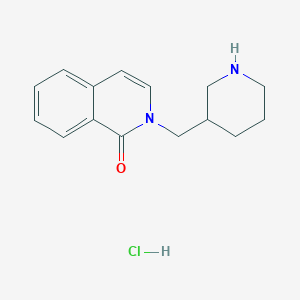

Le 6-[(7-chloroquinazolin-4-yl)amino]hexan-1-ol est un composé chimique de formule moléculaire C14H18ClN3O et d'une masse moléculaire de 279,77 g/mol . Il se caractérise par la présence d'un cycle quinazoline substitué par un atome de chlore en position 7 et un groupe amino en position 4, qui est ensuite lié à une chaîne hexanol

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6-[(7-chloroquinazolin-4-yl)amino]hexan-1-ol implique généralement les étapes suivantes :

Formation de 7-chloroquinazoline : Le matériau de départ, la 7-chloroquinazoline, peut être synthétisée par cyclisation de précurseurs appropriés en milieu acide.

Amination : La 7-chloroquinazoline est ensuite soumise à une substitution aromatique nucléophile avec l'hexylamine pour introduire le groupe amino en position 4.

Méthodes de production industrielle

La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des voies de réaction similaires à celles décrites ci-dessus. Le procédé serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production cohérente .

Analyse Des Réactions Chimiques

Types de réactions

Le 6-[(7-chloroquinazolin-4-yl)amino]hexan-1-ol peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le composé peut être réduit pour éliminer l'atome de chlore ou pour convertir le groupe hydroxyle en un atome d'hydrogène.

Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome ou peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres.

Substitution : Nucléophiles tels que des amines, des thiols ou des alcoolates en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation de produits déchlorés ou d'alcanes.

Substitution : Formation de dérivés de quinazoline substitués.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent antimicrobien, antimalarique et anticancéreux en raison de sa similitude structurale avec d'autres dérivés de quinazoline bioactifs.

Science des matériaux : Il est étudié pour son potentiel d'utilisation dans la synthèse de nouveaux polymères et matériaux dotés de propriétés uniques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes chlore et amino sur le cycle quinazoline permettent au composé de se lier aux sites actifs des enzymes, inhibant ainsi leur activité. Cette inhibition peut entraîner des effets antimicrobiens ou anticancéreux en perturbant les processus biologiques essentiels dans les agents pathogènes ou les cellules cancéreuses .

Applications De Recherche Scientifique

6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antimalarial, and anticancer agent due to its structural similarity to other bioactive quinazoline derivatives.

Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Mécanisme D'action

The mechanism of action of 6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups on the quinazoline ring allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

7-Chloroquinazoline : Elle ne possède pas la chaîne hexanol, ce qui la rend moins polyvalente en termes de réactivité chimique.

4-Aminoquinoline : Structure similaire, mais avec des schémas de substitution différents, conduisant à des activités biologiques variées.

6-[(7-chloroquinolin-4-yl)amino]hexan-1-ol : Un composé étroitement lié avec un cycle quinoléine au lieu d'un cycle quinazoline.

Unicité

Le 6-[(7-chloroquinazolin-4-yl)amino]hexan-1-ol est unique en raison de la présence à la fois d'un cycle quinazoline et d'une chaîne hexanol, qui confèrent des propriétés chimiques et biologiques distinctes. La combinaison de ces caractéristiques structurelles permet des applications et une réactivité diverses par rapport à d'autres composés similaires .

Propriétés

Numéro CAS |

5427-36-1 |

|---|---|

Formule moléculaire |

C14H18ClN3O |

Poids moléculaire |

279.76 g/mol |

Nom IUPAC |

6-[(7-chloroquinazolin-4-yl)amino]hexan-1-ol |

InChI |

InChI=1S/C14H18ClN3O/c15-11-5-6-12-13(9-11)17-10-18-14(12)16-7-3-1-2-4-8-19/h5-6,9-10,19H,1-4,7-8H2,(H,16,17,18) |

Clé InChI |

PXZDBGAWTMVRJW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1Cl)N=CN=C2NCCCCCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)